康尼瓦坦-d4
描述
康尼瓦坦-d4 是康尼瓦坦的氘代形式,康尼瓦坦是一种非肽类抗利尿激素加压素抑制剂。 它主要用作内标,用于各种分析方法中康尼瓦坦的定量 . 康尼瓦坦本身用于治疗低钠血症,这是一种以血液中钠含量低为特征的疾病 .
科学研究应用
康尼瓦坦-d4 主要用于科学研究中作为内标,用于定量生物样本中的康尼瓦坦。这在药代动力学和药效学研究中特别有用,在这些研究中,准确测量药物浓度至关重要。 此外,this compound 可用于研究康尼瓦坦的代谢和排泄 .
作用机制
康尼瓦坦-d4 作为康尼瓦坦的氘代形式,具有相同的作用机制。康尼瓦坦是精氨酸加压素受体 V1A 和 V2 的双重拮抗剂。通过抑制这些受体,康尼瓦坦阻止加压素的作用,导致自由水排泄增加(利尿作用),而不会显着损失电解质。 这有助于提高低钠血症患者的血清钠水平 .
生化分析
Biochemical Properties
Conivaptan-d4 interacts with the vasopressin receptors V1a and V2 . The level of arginine vasopressin (AVP) in circulating blood is critical for the regulation of water and electrolyte balance . The AVP effect is mediated through V2 receptors, which are functionally coupled to aquaporin channels in the apical membrane of the collecting ducts of the kidney .
Cellular Effects
Conivaptan-d4 influences cell function by antagonizing the V2 receptors in the renal collecting ducts, an effect that results in aquaresis, or excretion of free water . This leads to an increase in net fluid loss, increased urine output, and decreased urine osmolality .
Molecular Mechanism
The molecular mechanism of Conivaptan-d4 involves its antagonistic action on the V2 receptors of AVP in the renal collecting ducts . This antagonism results in aquaresis, or excretion of free water .
Temporal Effects in Laboratory Settings
In laboratory settings, Conivaptan-d4 has been shown to rapidly decrease in the first 2 minutes of rat liver microsomes (RLMs) incubation and the conversion reached a plateau for the remainder of the incubation period . The in vitro half-life (t 1/2) was estimated at 11.51 minutes and the intrinsic clearance (CL in) was 13.8±0.48 ml/min/kg .
Dosage Effects in Animal Models
In animal models, Conivaptan-d4 has been shown to increase urine volume and free water clearance . In heart failure models, it improved hemodynamic parameters and free water excretion .
Metabolic Pathways
Conivaptan-d4 is metabolized by the CYP3A4 isozyme . Four metabolites have been identified, and their pharmacological activity at V1a and V2 receptors ranged from approximately 3-50% and 50-100% that of Conivaptan-d4, respectively .
Subcellular Localization
Based on its mechanism of action, it is likely to localize to the renal collecting ducts where it interacts with the V2 receptors .
准备方法
康尼瓦坦-d4 的合成涉及将氘原子掺入康尼瓦坦的分子结构中。这可以通过各种合成途径实现,包括使用氘代试剂和溶剂。 This compound 的具体反应条件和工业生产方法尚未被广泛记载,但它们通常遵循氘交换反应的原理,其中分子中的氢原子被氘原子取代 .
化学反应分析
康尼瓦坦-d4 与其非氘代对应物一样,会发生各种化学反应。这些包括:
氧化: this compound 可以发生氧化反应,通常在过氧化氢或高锰酸钾等氧化剂存在下进行。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 取代反应涉及用另一个官能团取代一个官能团,通常使用卤素或亲核试剂等试剂。
相似化合物的比较
康尼瓦坦-d4 由于其氘代性质而独一无二,这使得它在分析方法中特别有用作为内标。类似的化合物包括:
托伐普坦: 另一种用于治疗低钠血症的加压素受体拮抗剂。
利西瓦普坦: 一种选择性加压素 V2 受体拮抗剂。
莫扎瓦普坦: 一种非肽类加压素受体拮抗剂,具有类似的应用。
属性
IUPAC Name |
2-phenyl-N-[2,3,5,6-tetradeuterio-4-(2-methyl-4,5-dihydro-3H-imidazo[4,5-d][1]benzazepine-6-carbonyl)phenyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26N4O2/c1-21-33-28-19-20-36(29-14-8-7-13-27(29)30(28)34-21)32(38)23-15-17-24(18-16-23)35-31(37)26-12-6-5-11-25(26)22-9-3-2-4-10-22/h2-18H,19-20H2,1H3,(H,33,34)(H,35,37)/i15D,16D,17D,18D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKENVDNFQMCRTR-OCOLLXALSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)CCN(C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)NC(=O)C5=CC=CC=C5C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)N2CCC3=C(C4=CC=CC=C42)N=C(N3)C)[2H])[2H])NC(=O)C5=CC=CC=C5C6=CC=CC=C6)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。